molecular formula C2H6ClO3P B041061 Ethephon CAS No. 16672-87-0

Ethephon

Cat. No. B041061
CAS RN: 16672-87-0
M. Wt: 144.49 g/mol
InChI Key: UDPGUMQDCGORJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethephon involves chemical modification procedures that aim to incorporate it into polymer chains for controlled release. For instance, Ethephon has been chemically fixed onto the side position of 1,4-polyisoprene chains, aiming for prolonged stimulating activity in latex production by the rubber tree (Hevea brasiliensis). This synthesis process includes the preparation of an epoxidized 1,4-polyisoprene intermediate followed by grafting 2-chloroethylphosphonic acid utilizing the reactivity of the P–OH acidic function or a P–OSiMe3 derivative towards oxirane rings of epoxidized 1,4-polyisoprene (Derouet, Cauret, & Brosse, 2003). Additionally, linear poly(silylenephosphonate)s incorporating Ethephon groups were synthesized to prolong its stimulating activity, by a polycondensation procedure between Ethephon or its dialkyl phosphonate derivatives and α,ω-dihalogeno-silylated monomers (Derouet, Cauret, & Brosse, 2004).

Scientific Research Applications

  • Growth and Nitrogen Accumulation in Mustard Plants : Ethephon enhances growth, photosynthesis, and nitrogen accumulation in mustard plants, particularly under high nitrogen levels (Khan et al., 2008).

  • Pineapple Fruit Development : Application of ethephon after flowering in pineapples promotes fruit growth and development, increasing various parameters like fruit weight and sugar content (Pang Guan-sheng, 2013).

  • Sweet Cherry Harvest : In sweet cherries, ethephon is used to reduce the pedicel-fruit retention force, aiding in mechanical harvest and improving the quality of fresh market fruits (Smith & Whiting, 2010).

  • Impact on Grapes and Wine : Ethephon significantly affects grapes and wine, influencing enzyme activities, fruit maturity, composition, abscission, and sensory characteristics (Szyjewicz, Rosner & Kliewer, 1984).

  • Promoting Ginoicism in Squash Plants : It induces temporary ginoicism in tetsukabuto-type squash, reducing labor for male flower elimination and increasing female flowers in early nodes (Nascimento & Pinheiro, 2007).

  • Nitrogen Use Efficiency in Wheat : Ethephon increases the importance of nitrogen uptake efficiency over nitrogen partitioning efficiency in winter wheat cultivars (Sanford, Grove, Grabau & MacKown, 1989).

  • Effect on Barley Yield : While ethephon application in barley can increase shoots per plant and contribute to grain yield, it may decrease total yield per plant due to reductions in kernels per spike (Moes & Stobbe, 1991).

  • Ripening of Rabbiteye Blueberry : It promotes fruit ripening in rabbiteye blueberry, with stimulatory effects on different ripening characters (Ban et al., 2007).

  • Potential DNA Damage : Low doses of ethephon can cause DNA damage and induce cell proliferation, raising concerns about its mutagenicity (Hodjat et al., 2017).

  • Enhancing Color in Pinot Noir : Ethephon improves the color of Pinot noir fruit and wine by increasing phenolic compounds in grapes and must (Powers, Shively & Nagel, 1980).

  • Enhancing Cereal Crop Yield : Post-heading application may boost grain yield in crops like barley and wheat by altering grain-filling processes (Ma & Smith, 1992).

  • Hepatotoxic Potential : Ethephon has been shown to have potential hepatotoxic effects when used on fruits, vegetables, and cereals for ripening (Bhadoria et al., 2018).

  • Improving Chili Pepper Quality : Its application can hasten ripening and improve the quality of chili peppers, enhancing color and flavor (Yang et al., 2020).

  • Water Consumption in Corn : Ethephon may increase grain yield in corn, particularly under limited water supply conditions (D'andria et al., 1997).

  • Reducing Kidney Toxicity : Extracts like aged garlic and Costus root can mitigate kidney toxicity induced by ethephon in rats (Albrakati, 2020; Tousson et al., 2019).

  • Influence on Barley Tillering and Yield : Ethephon's impact on barley includes controlling lodging and affecting tillering and yield, which varies based on species, cultivar, and application rate and time (Foster, Reid & Taylor, 1991).

Safety And Hazards

Ethephon is harmful if swallowed or if inhaled. It is toxic in contact with skin and causes severe skin burns and eye damage. It is toxic to aquatic life with long-lasting effects . Users are advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid release to the environment .

Future Directions

All pesticides used in Canada, including Ethephon, must be registered under the Pest Control Products Act. Pesticides are re-evaluated to ensure that they continue to meet health and environmental requirements . The research estimates global Ethephon market revenues in 2023, considering the Ethephon market prices, Ethephon production, supply, demand, and Ethephon trade and logistics across regions .

properties

IUPAC Name

2-chloroethylphosphonic acid
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InChI

InChI=1S/C2H6ClO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6)
Source PubChem
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InChI Key

UDPGUMQDCGORJQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)P(=O)(O)O
Source PubChem
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Molecular Formula

C2H6ClO3P
Source PubChem
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DSSTOX Substance ID

DTXSID7024085
Record name 2-Cloroethylphosphonic acid
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Molecular Weight

144.49 g/mol
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Physical Description

Very hygroscopic solid; [Merck Index] Light beige powder; [MSDSonline]
Record name Ethephon
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Boiling Point

265 °C (decomposes)
Record name ETHEPHON
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Solubility

Freely soluble in ethylene glycol, propylene glycol; practically insoluble in petroleum ether, VERY SLIGHTLY SOL IN AROMATIC SOLVENTS; VERY SOL IN ALCOHOL, Soluble in short-chain alcohols; sparingly soluble in nonpolar organic solvents; insoluble in kerosene and diesel oil., Readily soluble in methanol, ethanol, isopropanol, acetone, diethyl ether and other polar organic solvents. Sparingly soluble in non-polar organic solvents such as benzene and toluene. Insoluble in kerosene and diesel oil., For more Solubility (Complete) data for ETHEPHON (6 total), please visit the HSDB record page.
Record name ETHEPHON
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Density

1.2 g/cu cm
Record name ETHEPHON
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Vapor Pressure

0.0000001 [mmHg], < 7.5X10-8 mm Hg at 20 °C
Record name Ethephon
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Mechanism of Action

Plant growth regulator with systemic properties. Penetrates into the plant tissues, and is decomposed to ethylene, which affects the growth processes., Studies have established the variety of target sites in pests and nontarget organisms at which the metabolically activated organophosphorus pesticides act. The high potency and specificity of the organophosphorus pesticides have made these cmpd useful chemical probes to further the knowledge of their mode of action and their metabolism. Many organophosphorus pesticides have been classified as phosphorylating agents. Some enzymes inhibited by organophosphorus cmpd have included acetylcholinesterase, kynurenine formamidase, neuropathy-target esterase, carboxyesterases, and other unknown esterases. Bioactive phosphorylating agents have been designed that are sufficiently stable to reach the organism, yet are reactive at the target site. The majority of organophosphorus bioactivations have been initiated by oxidation at sulfur or nitrogen connected to phosphorus, but some bioactivations involve oxidation at carbon or heteroatom centers distant from phosphorus. The phosphorus center is not the toxic site of some organophosphorus cmpd. The toxic effects of phosphinyliminodithiolanes, phosphorothionates, and ethephon are mediated through other reactive moieties., Butyrylcholinesterase (BChE) is inhibited by the plant growth regulator (2-chloroethyl)phosphonic acid (ethephon) as observed 25 years ago both in vitro and in vivo in rats and mice and more recently in subchronic studies at low doses with human subjects. The proposed mechanism is phosphorylation of the BChE active site at S198 by ethephon dianion. The present study tests this hypothesis directly using [(33)P]ethephon and recombinant BChE (rBChE) with single amino acid substitutions and further evaluates if BChE is the most sensitive esterase target in vitro and with mice in vivo. [(33)P]Ethephon labels purified rBChE but not enzymatically inactive diethylphosphoryl-rBChE (derivatized at S198 by preincubation with chlorpyrifos oxon) or several other esterases and proteins. Amino acid substitutions that greatly reduce rBChE sensitivity to ethephon are G117H and G117K in the oxyanion hole (which may interfere with hydrogen bonding between glycine-N-H and ethephon dianion) and A328F, A328W, and A328Y (perhaps by impeding access to the active site gorge). Other substitutions that do not affect sensitivity are D70N, D70K, D70G, and E197Q which are not directly involved in the catalytic triad. The effect of pH and buffer composition on inhibition supports the hypothesis that ethephon dianion is the actual phosphorylating agent without activation by divalent cations. Human plasma BChE in vitro and mouse plasma BChE in vitro and in vivo are more sensitive to ethephon than any other esterases detected by butyrylthiocholine or 1-naphthyl acetate hydrolysis in native-PAGE. All mouse liver esterases observed are less sensitive than plasma BChE to ethephon in vitro and in vivo. More than a dozen other esterases examined are 10-100-fold less sensitive than BChE to ethephon. Thus, BChE inhibition continues to be the most sensitive marker of ethephon exposure.
Record name ETHEPHON
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Product Name

Ethephon

Color/Form

Needles from benzene, White waxy solid, White crystalline powder

CAS RN

16672-87-0
Record name Ethephon
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Record name 2-Cloroethylphosphonic acid
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Record name ETHEPHON
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Melting Point

74-75 °C
Record name ETHEPHON
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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